(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide
Description
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-20-17(23)8-5-11-21-19(24)14-9-10-16-15(12-14)18(25-22-16)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPWIBAHUVSDH-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and biological research.
Anticancer Research
Recent studies have highlighted the potential of compounds containing benzoxazole derivatives in cancer therapy. For instance, benzoxazole derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion may exhibit similar properties due to its structural characteristics, making it a candidate for further investigation as an anticancer agent.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research indicates that benzoxazole derivatives can possess significant antibacterial and antifungal properties. Investigations into the antimicrobial efficacy of this compound could lead to the development of new antimicrobial agents.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of benzoxazole derivatives. Preliminary studies suggest that such compounds may protect neuronal cells from oxidative stress and apoptosis. Further research on this compound could elucidate its potential role in treating neurodegenerative diseases.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzoxazole compounds make them suitable candidates for use in OLED technology. Their ability to emit light when an electric current is applied can be harnessed in developing efficient display technologies.
Photovoltaic Devices
Research into organic photovoltaics has identified benzoxazole derivatives as promising materials for enhancing energy conversion efficiency. The incorporation of this compound into photovoltaic systems could improve their performance due to its favorable electronic characteristics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined various benzoxazole derivatives for their anticancer properties. The findings indicated that modifications to the benzoxazole ring could enhance cytotoxicity against specific cancer cell lines. The compound this compound should be evaluated within this context to determine its efficacy.
Case Study 2: Antimicrobial Properties
In a comparative study on the antimicrobial efficacy of various benzoxazole derivatives, researchers found that certain substitutions significantly increased activity against Gram-positive bacteria. This suggests that further exploration of this compound could yield valuable insights into developing new antibiotics.
Case Study 3: OLED Applications
Research published in Advanced Functional Materials explored the use of benzoxazole-based compounds in OLEDs, demonstrating their effectiveness in improving brightness and efficiency. The specific compound could be synthesized and tested for its optical properties to assess its viability in this application.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Backbone Rigidity : The (2E)-enamide group is conserved across analogues (e.g., Dacomitinib, Examples 147/208), suggesting its role in stabilizing bioactive conformations .
- Functional Groups : The formamido group in the target compound may enhance hydrogen-bonding compared to acetamide derivatives (e.g., benzothiazoles in ), which lack the NH moiety .
Crystallographic and Computational Insights
- Hydrogen Bonding : The formamido group may form intermolecular H-bonds akin to Etter’s patterns (), stabilizing crystal packing or target binding .
Pharmacokinetic Considerations
- Metabolic Stability : The benzoxazole ring is less electron-deficient than Dacomitinib’s quinazoline, possibly reducing oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide, and how is its structural integrity confirmed?
- Synthesis Steps :
- Coupling Reactions : Amide bond formation between the benzoxazole-carboxylic acid derivative and the N-methylbut-2-enamide backbone is typically achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., chloroform/ethyl acetate mixtures) is used to isolate the product.
- Structural Confirmation :
- NMR Spectroscopy : and NMR identify functional groups (e.g., formamido protons at δ 8.2–8.5 ppm, conjugated double bond at δ 6.2–6.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 390.145) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and validates the (2E) configuration .
Q. What functional groups dominate the compound’s reactivity, and how do they influence its stability in solution?
- Key Functional Groups :
- Benzoxazole Ring : Aromatic π-system enhances planarity and potential π-π stacking with biological targets. Sensitive to strong acids/bases due to oxazole ring strain .
- Formamido Linker : Participates in hydrogen bonding; hydrolyzes under prolonged acidic/alkaline conditions.
- α,β-Unsaturated Enamide : The conjugated double bond (2E configuration) increases electrophilicity, making it prone to Michael addition or photoisomerization .
- Stability :
- Store in dark, anhydrous conditions (≤ -20°C) to prevent degradation. Monitor via HPLC (C18 column, acetonitrile/water gradient) for purity over time .
Q. What are common impurities in synthesized batches, and how are they quantified?
- Impurities :
- Byproducts : Unreacted starting materials (e.g., 3-phenyl-2,1-benzoxazole-5-carboxylic acid) or hydrolysis products (e.g., free amine from formamido cleavage) .
- Isomeric Contamination : (2Z)-isomer from incomplete stereocontrol during synthesis.
- Analytical Methods :
- HPLC-DAD : Reverse-phase chromatography with UV detection at 254 nm quantifies impurities (limit: ≤0.5% per ICH guidelines) .
- LC-MS : Identifies low-abundance side products (e.g., dimers or oxidized species) .
Advanced Research Questions
Q. How can researchers design enzymatic inhibition assays to study this compound’s interaction with kinase targets?
- Experimental Design :
- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, MAPK) based on structural homology to benzoxazole-containing inhibitors .
- Assay Conditions :
- Kinase Activity : Use fluorescence polarization (FP) or TR-FRET assays with ATP-conjugated probes.
- IC Determination : Dose-response curves (0.1–100 µM) in triplicate, with staurosporine as a positive control .
- Data Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
Q. How should contradictory data in structure-activity relationship (SAR) studies be addressed?
- Case Example : Discrepancies in IC values across cell lines.
- Hypothesis Testing :
- Metabolic Stability : Test compound stability in cell media (LC-MS quantification over 24 hours) to rule out degradation .
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cells to isolate target-specific activity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of variability. Report R values for dose-response reproducibility .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Methods :
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to predict binding poses. Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the ligand-protein complex .
- Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
